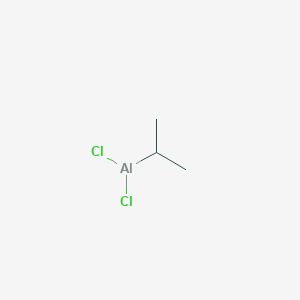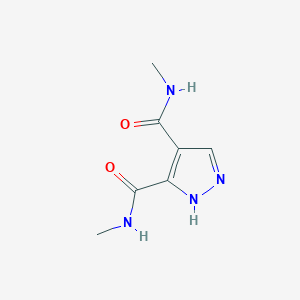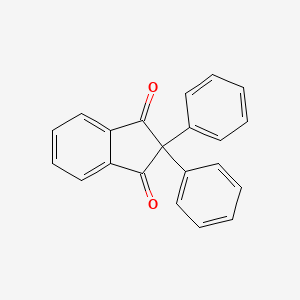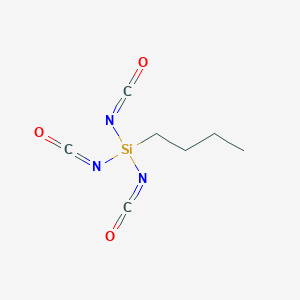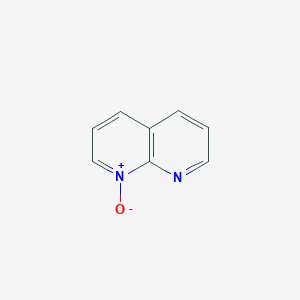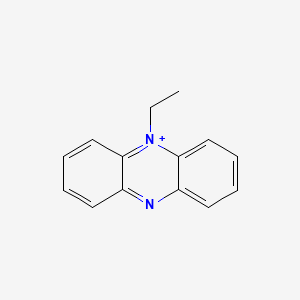
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide is a chemical compound with the molecular formula C12H10Cl2N2O It is a derivative of 1-Naphthaleneacetic acid, where the 6 and 7 positions on the naphthalene ring are substituted with chlorine atoms, and the carboxyl group is converted to a hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide typically involves the following steps:
Chlorination: 1-Naphthaleneacetic acid is chlorinated at the 6 and 7 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Hydrazide Formation: The dichlorinated product is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for chlorination and hydrazide formation, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Scientific Research Applications
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of agrochemicals or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: The parent compound without chlorine substitutions or hydrazide group.
6,7-Dichloro-1-naphthaleneacetic acid: Similar structure but without the hydrazide group.
1-Naphthaleneaceticacid, hydrazide: Lacks the chlorine substitutions.
Uniqueness
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide is unique due to the presence of both chlorine substitutions and the hydrazide group. This combination can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
25095-59-4 |
|---|---|
Molecular Formula |
C12H10Cl2N2O |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2-(6,7-dichloronaphthalen-1-yl)acetohydrazide |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-4-7-2-1-3-8(5-12(17)16-15)9(7)6-11(10)14/h1-4,6H,5,15H2,(H,16,17) |
InChI Key |
KCOFJLPCMKRYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)CC(=O)NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



